The compound 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole is a complex organic molecule belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This specific compound combines a benzodioxole moiety with a pyrazine and a bi-1,2,4-oxadiazole framework, suggesting potential utility in various scientific fields, including pharmacology and materials science.
The structure of this compound can be derived from established synthetic pathways for oxadiazoles and related heterocycles. The synthesis of oxadiazoles typically involves the reaction of hydrazines with carboxylic acids or their derivatives under various conditions, leading to the formation of the oxadiazole ring system.
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole can be achieved through several methods:
The typical synthetic route involves:
The molecular structure of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole features:
Key structural data may include:
The arrangement of atoms within the molecule contributes to its chemical reactivity and biological activity.
The compound can undergo various chemical reactions typical for oxadiazoles:
Reactions are generally facilitated by changing pH levels or introducing catalysts that promote cyclization or substitution processes.
The mechanism by which 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole exerts its biological effects likely involves:
Experimental data supporting these mechanisms often come from in vitro assays demonstrating cytotoxicity against various cell lines.
Relevant analyses often include thermal stability assessments through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its medicinal potential was recognized. Initially termed "azoxime" or "furo[ab]diazole," this five-membered ring (containing one oxygen and two nitrogen atoms) gained traction in the 1940s with systematic biological evaluations. A pivotal milestone occurred in the 1960s with the approval of Oxolamine as a cough suppressant—the first commercial drug featuring this scaffold [1] [3]. Subsequent decades witnessed an exponential surge in research, driven by the ring’s unique bioisosteric properties and metabolic stability. Unlike esters or amides, 1,2,4-oxadiazoles resist hydrolysis while mimicking their spatial and electronic profiles, enabling optimized receptor interactions [1].
By the 21st century, six FDA-approved drugs incorporated this pharmacophore: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal agent) [1] [3]. Natural product discoveries further validated its biological relevance; Phidianidines A/B (2011) from marine mollusks and Quisqualic acid from Quisqualis indica seeds demonstrated cytotoxic and neuroactive properties, respectively [1] [3]. The period 2005–2020 saw a doubling of publications on 1,2,4-oxadiazoles, reflecting their versatility across therapeutic areas—from anticancer and antimicrobial agents to neuroprotective and anti-inflammatory applications [1] [9].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Drugs
Compound | Approval Era | Therapeutic Category | Key Structural Feature |
---|---|---|---|
Oxolamine | 1960s | Antitussive | 3-Phenyl-1,2,4-oxadiazole |
Pleconaril | 2000s | Antiviral | 3-(3,5-Dimethylphenyl) variant |
Ataluren | 2010s | Antidystrophic | 3,5-Disubstituted asymmetric |
Phidianidine A (NPD) | 2011 | Cytotoxic (natural) | Indole-oxadiazole hybrid |
The 1,3-benzodioxole (piperonyl) moiety, characterized by a methylenedioxy bridge fused to benzene, serves as a privileged scaffold in CNS-active and anticancer agents. Its high π-electron density and lipophilic character enhance blood-brain barrier (BBB) penetration, while the dioxy ring offers metabolic stability by resisting rapid oxidative degradation [2] [8]. In 1,2,4-oxadiazole hybrids, benzodioxol anchors position C3, enabling hydrophobic interactions with target proteins. For example, 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine demonstrates optimized receptor affinity due to the benzodioxol’s planar aromatic system, which engages in π-π stacking within enzymatic pockets [5] [8].
Conversely, the pyrazine ring (a diazine with two nitrogen atoms at 1,4-positions) contributes electron-deficient character and hydrogen-bond accepting capacity. Its presence in pharmacophores is associated with enhanced target selectivity and modulated pharmacokinetics. When linked to oxadiazoles at C3', pyrazine enables directional hydrogen bonding (e.g., N−H⋯N interactions) with biological targets, as evidenced in nematicidal oxadiazole derivatives where pyrazine variants outperformed phenyl analogs against Bursaphelenchus xylophilus [6]. The moiety’s low steric hindrance facilitates deep binding into cleft sites, crucial for enzyme inhibition [6] [9].
In the target compound 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole, these motifs synergize: benzodioxol provides hydrophobic stabilization, while pyrazine directs specific polar interactions, creating a balanced pharmacophore for CNS or antimicrobial applications [6] [8].
Table 2: Comparative Contributions of Key Moieties in Hybrid Design
Moiety | Electronic Profile | Key Pharmacological Role | Example Compound |
---|---|---|---|
1,3-Benzodioxol-5-yl | Electron-rich | Enhances lipophilicity & π-stacking | 5-(1,3-Benzodioxol-5-yl)-3-iodo-1,2,4-oxadiazole |
Pyrazin-2-yl | Electron-deficient | Facilitates H-bonding & target selectivity | Tioxazafen pyrazine analogs |
Bi-1,2,4-oxadiazole | Balanced amphiphilicity | Enforces rigidity & metabolic resistance | Target compound (this work) |
5,5'-Bi-1,2,4-oxadiazole scaffolds—where two oxadiazole rings connect via a C5−C5' single bond—represent an emerging frontier in multi-target drug design. This architecture imposes molecular rigidity, reducing entropic penalties upon target binding, and extends the pharmacophore’s spatial reach to engage multiple active sites simultaneously [9]. The linker’s conjugated system delocalizes electron density, enhancing stability against enzymatic degradation compared to monomeric analogs [4] [9].
Hybrid compounds leveraging this scaffold demonstrate dual-targeting capabilities. For instance, oxadiazole/2-imidazoline hybrids exhibit concurrent antibacterial activity (against Staphylococcus aureus and Escherichia coli) and monoamine oxidase (MAO) inhibition, attributed to the bi-heterocyclic core’s ability to dock into disparate enzymatic pockets [9]. Similarly, in Alzheimer’s disease (AD) drug discovery, bi-oxadiazoles inhibit both acetylcholinesterase (AChE) and MAO-B, addressing cholinergic deficits and oxidative stress simultaneously [4]. The symmetric expansion allows for "branching" pharmacophores: one oxadiazole unit (e.g., 3-benzodioxol) targets aryl-binding sites, while the other (e.g., 3'-pyrazine) engages polar residues [4] [9].
In the case of 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole, the bi-oxadiazole linker positions the benzodioxol and pyrazine moieties at optimal vectors for dual-target engagement. Computational models predict simultaneous occupancy in AChE’s catalytic anionic site (via pyrazine) and peripheral anionic site (via benzodioxol), potentially inhibiting amyloid-β aggregation—a hypothesis supported by similar multi-target oxadiazoles in AD research [4] [9].
Table 3: Bi-1,2,4-Oxadiazole Hybrids with Demonstrated Multi-Target Activities
Hybrid Structure | Biological Targets | Therapeutic Application |
---|---|---|
Oxadiazole/2-Imidazoline [9] | Bacterial efflux pumps, MAO isoforms | Antibacterial, neuroprotection |
3,5-Bi-oxadiazole-AChE inhibitors [4] | AChE, BuChE, MAO-B | Alzheimer’s disease |
Target compound (this work) | Predicted: AChE, kinase targets | Neurodegenerative/infectious diseases |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1